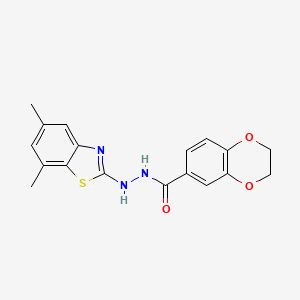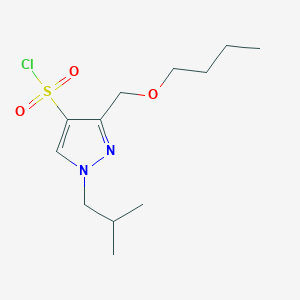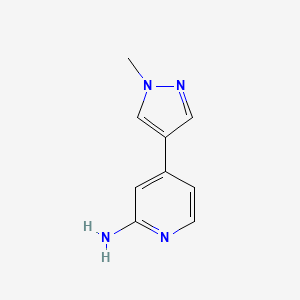
4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” is a chemical compound with the molecular formula C9H10N4 . It is also known by its IUPAC name “4-(1-Methyl-1H-pyrazol-4-yl)pyridine” and has a molecular weight of 174.21 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a 1-methyl-1H-pyrazol-4-yl group . The average mass of the molecule is 159.188 Da and the monoisotopic mass is 159.079651 Da .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación
Structural Characterization and Polymorphism
The research into the structural characterization of polymorphs of thiourea derivatives and their derived 2-aminothiazoles reveals insights into different intermolecular hydrogen bonding patterns and crystal structures. This study, involving compounds similar in structure to 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine, highlights the significance of structural analysis in understanding the properties and applications of such compounds in scientific research. The polymorphic forms exhibit distinct hydrogen bonding patterns and crystal structures, which are crucial for their potential applications in material science and pharmaceuticals (Böck et al., 2020).
Synthesis and Biological Activities
The synthesis and characterization of pyrazole derivatives, including their structural determination through various spectroscopic methods and X-ray crystallography, lay the groundwork for the exploration of their biological activities. These compounds, structurally related to this compound, have shown potential antitumor, antifungal, and antibacterial activities, making them valuable in medicinal chemistry research (Titi et al., 2020).
Histone Lysine Demethylase Inhibitors
Research into N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, closely related to the target compound, has led to the development of potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM). These inhibitors have shown selectivity and cellular permeability, highlighting their potential in epigenetic therapy. This showcases the application of such compounds in developing treatments targeting epigenetic modifications (Bavetsias et al., 2016).
Fluorescent Sensors
The development of fluorescent sensors based on pyrazoloquinoline derivatives, including compounds structurally similar to this compound, demonstrates the utility of these compounds in detecting small inorganic cations. This research opens avenues for the use of such molecules in chemical sensing, with applications in environmental monitoring and diagnostics (Mac et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Direcciones Futuras
The future directions for research on “4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar compounds , it may be of interest to investigate its potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
4-(1-methylpyrazol-4-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-8(5-12-13)7-2-3-11-9(10)4-7/h2-6H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYZUXOGLHKDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2964122.png)
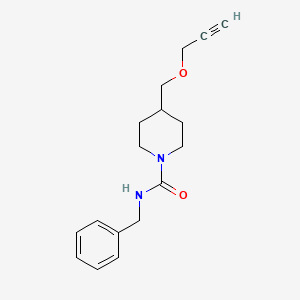
![4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2964125.png)
![6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane](/img/structure/B2964126.png)
![4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2964127.png)
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2964131.png)

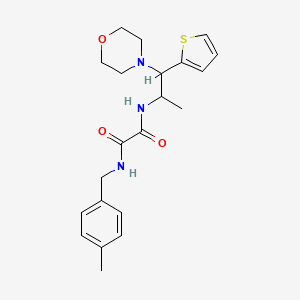
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2964137.png)


